molecular formula C13H11Cl2NO B5726923 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol

3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol

Cat. No.: B5726923
M. Wt: 268.13 g/mol
InChI Key: JNLBPEFJUBUZMX-UHFFFAOYSA-N
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Description

3-(3,3-Dichloro-2-propen-1-yl)-2-methyl-4-quinolinol (hereafter referred to as DCMPQ) is a quinolinone-based compound with notable antiparasitic activity. Structurally, it features a dichloroproperenyl group at the 3-position and a methyl substituent at the 2-position of the quinoline scaffold (Fig. 1). DCMPQ (also designated as MMV665994) demonstrated superior efficacy in reducing intracellular parasite loads compared to CYP51 inhibitors like posaconazole and clotrimazole, achieving 97% parasite clearance at 18 mM after 48 hours and 99% at 72 hours .

Properties

IUPAC Name

3-(3,3-dichloroprop-2-enyl)-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-8-9(6-7-12(14)15)13(17)10-4-2-3-5-11(10)16-8/h2-5,7H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLBPEFJUBUZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,3-Dichloro-2-propen-1-yl)-2-methyl-4-quinolinol is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

  • Chemical Formula : C₁₁H₉Cl₂N
  • Molecular Weight : 239.1 g/mol

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. The following table summarizes the growth inhibitory effects observed in different cancer models:

Cell Line GI50 (µM) Effect
MDA-MB-231 (Breast)10Significant decrease in viability
PC-3 (Prostate)28Moderate cytotoxicity
MRC-5 (Fibroblast)>82Minimal effect

Note : GI50 refers to the concentration required to inhibit cell growth by 50% after 72 hours of exposure.

The mechanism through which 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol exerts its effects involves the inhibition of heat shock protein 90 (Hsp90). This protein plays a crucial role in protein folding and stability, particularly for oncogenic proteins. Inhibition of Hsp90 leads to degradation of client proteins such as cyclin-dependent kinase 4 (CDK4), which is essential for cell cycle progression.

Study 1: In Vitro Analysis

In a study published in PMC8778022, the compound was tested against MDA-MB-231 and PC-3 cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects noted at concentrations as low as 10 µM for breast cancer cells. The study concluded that compounds similar to 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol could serve as potential therapeutic agents targeting Hsp90-dependent pathways.

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on elucidating the structure-activity relationship of quinoline derivatives. The findings indicated that modifications to the quinoline structure could enhance biological activity. For instance, substituents on the quinoline ring improved potency against prostate cancer cells, suggesting that further chemical optimization could lead to more effective anticancer agents.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

DCMPQ belongs to a broader class of quinoline derivatives, many of which exhibit biological activity. Key structural variations among analogs include substituents on the quinoline core, halogenation patterns, and appended functional groups.

Compound Key Structural Features Biological Activity
DCMPQ 3-(3,3-dichloro-2-propen-1-yl), 2-methyl, 4-quinolinol Antiparasitic (99% efficacy at 72 h)
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one () Chalcone-linked quinoline with 4-chlorophenyl and 2-methyl groups Broad-spectrum antimicrobial, anticancer
(2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one () Bis-quinoline chalcone with dual chloro and methyl groups Antifungal, antimalarial
3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanenitrile () Sulfanylpropanenitrile substituent, methoxy and butyl groups Potential enzyme inhibition (structure-activity relationship inferred)
Pyridalyl (Action R1124, ) Dichloroproperenyloxy group, trifluoromethylpyridine linkage Insecticidal activity (structural similarity suggests oxidative stress induction)

Structural Insights :

  • The dichloroproperenyl group in DCMPQ and Pyridalyl () is critical for electrophilic reactivity, likely enhancing interactions with biological targets .
  • Chalcone-linked quinolines (e.g., and ) exhibit extended conjugation, improving π-π stacking and membrane permeability, which correlates with their broad antimicrobial activity .
  • Sulfur-containing analogs () may modulate redox pathways or thiol-dependent enzymes, though their exact targets remain uncharacterized .

Key Differences :

  • DCMPQ’s synthesis is more time-intensive due to steric hindrance from the dichloroproperenyl group, whereas chalcone derivatives benefit from straightforward aldol condensations .
Pharmacokinetic Considerations
  • Solubility: DCMPQ’s dichloroproperenyl group reduces aqueous solubility compared to hydroxy- or methoxy-substituted quinolines (e.g., ) .
  • Metabolic Stability : Chalcone derivatives () are prone to hepatic oxidation, whereas DCMPQ’s halogenation may slow metabolism, extending half-life .

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